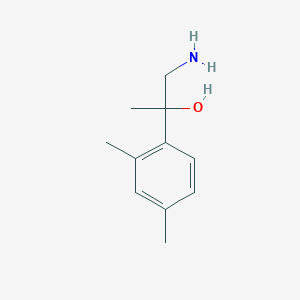

1-Amino-2-(2,4-dimethylphenyl)propan-2-ol

Description

1-Amino-2-(2,4-dimethylphenyl)propan-2-ol is a secondary amine with a propan-2-ol backbone substituted with a 2,4-dimethylphenyl group. Its molecular formula is C₁₁H₁₇NO, and it has a molecular weight of 179.26 g/mol (CAS: 1226151-41-2) . The compound’s structure features two methyl groups on the phenyl ring at the 2- and 4-positions, enhancing its lipophilicity compared to non-alkylated analogs.

Properties

IUPAC Name |

1-amino-2-(2,4-dimethylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-4-5-10(9(2)6-8)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFZOLIESCNUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(CN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(2,4-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2,4-dimethylphenyl)propan-2-one, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the ketone precursor in the presence of a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(2,4-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Ethers or esters.

Scientific Research Applications

1-Amino-2-(2,4-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-Amino-2-(2,4-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-Amino-2-(2,5-dimethylphenyl)propan-2-ol (CAS: 1017419-02-1)

- Key Differences : The methyl groups are at the 2- and 5-positions on the phenyl ring instead of 2,4.

- Impact : Altered steric and electronic effects may influence binding affinity in biological targets. For example, the 2,5-substitution pattern could reduce π-π stacking efficiency compared to 2,4-dimethyl analogs .

1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (CAS: 1226151-41-2)

Functional Group Modifications

1-Amino-2-(4-methoxyphenyl)propan-2-ol hydrochloride (CAS: 1172878-66-8)

- Key Differences : A methoxy (-OCH₃) group replaces the methyl at the para position.

- Impact: Increased polarity due to the electron-donating methoxy group, improving aqueous solubility. Potential for altered metabolic stability, as methoxy groups are prone to demethylation .

1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol

Aromatic Ring Variations

1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol

- Key Differences : Fluorine atoms at the 2,3,4-positions introduce strong electron-withdrawing effects.

- Impact :

(S)-2-Amino-1,1-diphenylpropan-1-ol (CAS: 78603-91-5)

- Key Differences : Two phenyl groups at position 1 create a chiral center.

Pharmacological Activity

- Aldose Reductase Inhibition: Derivatives like 1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol show promise in treating diabetic complications, with IC₅₀ values in the micromolar range .

- Adrenolytic Activity: Related 2-aminopropanol derivatives exhibit α-adrenergic receptor blocking properties, though activity varies with substituent bulk and electronic effects .

Physicochemical Properties

*Predicted using ChemAxon software.

Biological Activity

1-Amino-2-(2,4-dimethylphenyl)propan-2-ol is a chiral compound with significant potential in medicinal chemistry. Its structure, characterized by an amino group and a hydroxyl group attached to a propan-2-ol backbone, positions it as a candidate for various biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 179.26 g/mol. The presence of both an amino and a hydroxyl group allows the compound to engage in hydrogen bonding and other interactions essential for biological function.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

- Receptor Binding : The compound has been investigated for its role as a ligand in receptor binding studies. Its structural features enable it to modulate receptor activity, influencing cellular responses.

- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with enzymes, potentially modulating their activity. This interaction may influence metabolic processes and biochemical pathways.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Pharmacological Applications : The compound has been explored for its pharmacological properties, including potential uses in treating conditions such as hypertension and heart disease due to its structural similarity to known β-blockers .

- Cell Cycle Modulation : In vitro studies have indicated that similar compounds can block specific phases of the cell cycle and induce apoptosis in cancer cells, suggesting that this compound may have anticancer potential .

Case Studies and Research Findings

A summary of relevant studies is presented below:

| Study | Findings | Implications |

|---|---|---|

| Research on receptor binding | Demonstrated that the compound can act as a ligand influencing receptor activity | Potential for drug development targeting specific receptors |

| Antioxidant activity study | Showed significant scavenging activity against free radicals | Possible applications in oxidative stress-related diseases |

| Cell cycle study | Indicated the ability to induce apoptosis in cancer cells | Further investigation needed for anticancer drug development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.